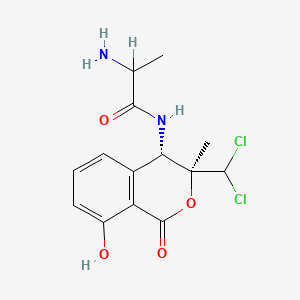
4a,6-Diene-bactobolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a,6-Diene-bactobolin is a cytotoxic, polyketide-peptide and antitumor antibiotic. It was discovered in 1979 and has the molecular formula C14H20Cl2N2O6 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of 4a,6-Diene-bactobolin involves several key steps. One efficient strategy reported involves the preparation of glyoxylate from cyclohexenol using the Emmons-Kornblum procedure . This is followed by a series of reactions to construct the complex structure of this compound.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Burkholderia thailandensis . The biosynthetic pathway of this compound has been well-studied, and genetic engineering techniques are often employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4a,6-Diene-bactobolin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield hydroxylated derivatives, while reduction reactions can produce dechlorinated compounds .
Scientific Research Applications
4a,6-Diene-bactobolin has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Actinobolin: Another polyketide-peptide antibiotic with similar cytotoxic properties.
Bactobolin A: A closely related compound with a similar mechanism of action.
Uniqueness: 4a,6-Diene-bactobolin is unique due to its specific binding site on the bacterial ribosome and its potent cytotoxic activity . Unlike other similar compounds, it has shown enhanced antitumor activity and a broader spectrum of antibacterial activity .
Properties
CAS No. |
142429-36-5 |
|---|---|
Molecular Formula |
C14H16Cl2N2O4 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2-amino-N-[(3S,4S)-3-(dichloromethyl)-8-hydroxy-3-methyl-1-oxo-4H-isochromen-4-yl]propanamide |
InChI |
InChI=1S/C14H16Cl2N2O4/c1-6(17)11(20)18-10-7-4-3-5-8(19)9(7)12(21)22-14(10,2)13(15)16/h3-6,10,13,19H,17H2,1-2H3,(H,18,20)/t6?,10-,14-/m0/s1 |
InChI Key |
DDMYCIQDOLKAAA-FHOUQSSTSA-N |
Isomeric SMILES |
CC(C(=O)N[C@H]1C2=C(C(=CC=C2)O)C(=O)O[C@]1(C)C(Cl)Cl)N |
Canonical SMILES |
CC(C(=O)NC1C2=C(C(=CC=C2)O)C(=O)OC1(C)C(Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















